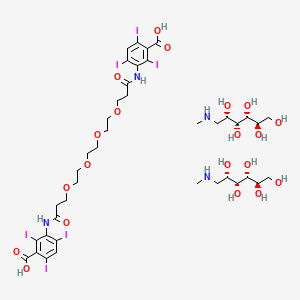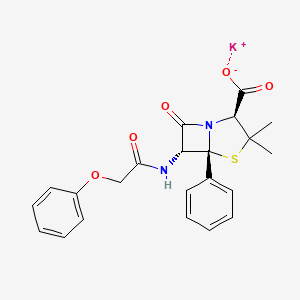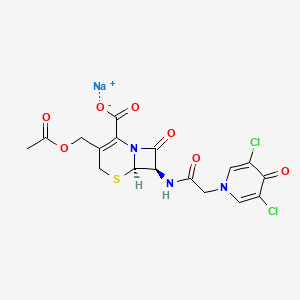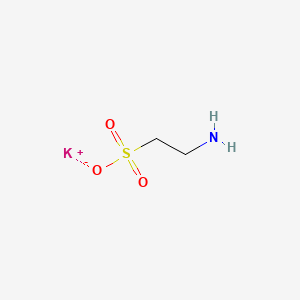
Otic Domeboro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Otic Domeboro involves the reaction of aluminum sulfate tetradecahydrate with calcium acetate monohydrate in water. The reaction produces aluminum triacetate, which is the active ingredient in the solution .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves dissolving aluminum sulfate tetradecahydrate and calcium acetate monohydrate in water under controlled conditions to ensure the formation of aluminum triacetate. The solution is then filtered and packaged for distribution .
化学反応の分析
Types of Reactions: Otic Domeboro primarily undergoes hydrolysis and complexation reactions. The aluminum triacetate in the solution can hydrolyze to form aluminum hydroxide and acetic acid. Additionally, it can form complexes with other ions present in the solution .
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Complexation: Various ions, such as calcium and magnesium, can form complexes with aluminum triacetate.
Major Products Formed:
Hydrolysis: Aluminum hydroxide and acetic acid.
Complexation: Aluminum complexes with other ions.
科学的研究の応用
Otic Domeboro has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent for studying hydrolysis and complexation reactions.
- Employed in the synthesis of other aluminum-based compounds .
Biology:
- Investigated for its antibacterial and antifungal properties.
- Used in studies related to ear infections and skin conditions .
Medicine:
- Widely used for treating otitis externa and otomycosis.
- Applied as an astringent for various skin conditions, including poison ivy, poison oak, and insect bites .
Industry:
- Utilized in the production of other pharmaceutical formulations.
- Employed in the development of topical treatments for skin conditions .
作用機序
The mechanism of action of Otic Domeboro involves its astringent and antibacterial properties. The aluminum triacetate in the solution acts as an astringent by causing the shrinkage or constriction of body tissues. This effect is achieved through the osmotic flow of water away from the area where the solution is applied . Additionally, the solution’s acidic nature helps to inhibit the growth of bacteria and fungi, making it effective for treating infections .
類似化合物との比較
Ciprofloxacin / Dexamethasone (Ciprodex): A combination of an antibiotic and a corticosteroid used for treating otitis externa and middle ear infections.
Hydrocortisone / Neomycin / Polymyxin B Otic: A combination of antibiotics and a corticosteroid used for treating ear infections.
Uniqueness:
- Otic Domeboro is unique due to its dual action as an astringent and antibacterial agent. Unlike other compounds that primarily rely on antibiotics, this compound’s effectiveness is attributed to its ability to reduce inflammation, dry lesions, and inhibit microbial growth through its acidic nature .
特性
CAS番号 |
99149-56-1 |
|---|---|
分子式 |
C8H13AlO8 |
分子量 |
264.17 g/mol |
IUPAC名 |
aluminum;acetic acid;triacetate |
InChI |
InChI=1S/4C2H4O2.Al/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+3/p-3 |
InChIキー |
PBZOHMHCJBXLTP-UHFFFAOYSA-K |
SMILES |
CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
正規SMILES |
CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)

![WURCS=2.0/2,2,1/[h2122h][a2122h-1b_1-5]/1-2/a2-b1](/img/structure/B1261161.png)


![2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261166.png)
![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)

![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)




